3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride
CAS No.: 1220027-23-5
Cat. No.: VC3390791
Molecular Formula: C11H15BrClNO
Molecular Weight: 292.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220027-23-5 |
|---|---|
| Molecular Formula | C11H15BrClNO |
| Molecular Weight | 292.6 g/mol |
| IUPAC Name | 3-(4-bromo-3-methylphenoxy)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C11H14BrNO.ClH/c1-8-6-9(2-3-11(8)12)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H |
| Standard InChI Key | IVQVOLMBWIPDDS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OC2CCNC2)Br.Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)OC2CCNC2)Br.Cl |
Introduction
Chemical Identity and Properties
3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride is an organic compound with a distinctive structure incorporating a bromo-substituted phenoxy group linked to a pyrrolidine ring. It is present as a hydrochloride salt, which enhances its stability and solubility in aqueous environments compared to its free base form.
Basic Chemical Information
The compound demonstrates specific physicochemical properties that dictate its behavior in various experimental conditions. These properties are summarized in the following table:
| Property | Value |
|---|---|
| PubChem CID | 56830765 |
| Molecular Formula | C₁₁H₁₅BrClNO |
| Molecular Weight | 292.60 g/mol |
| Parent Compound | 3-(4-Bromo-3-methylphenoxy)pyrrolidine (CID 56830766) |
| Creation Date | March 8, 2012 |
| Last Modified | April 5, 2025 |
These fundamental properties provide critical information for researchers working with this compound in laboratory settings and facilitate its identification in scientific literature .
Chemical Identifiers
For comprehensive identification across chemical databases and literature, various standardized identifiers have been established for this compound:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3-(4-bromo-3-methylphenoxy)pyrrolidine;hydrochloride |
| InChI | InChI=1S/C11H14BrNO.ClH/c1-8-6-9(2-3-11(8)12)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H |
| InChIKey | IVQVOLMBWIPDDS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OC2CCNC2)Br.Cl |
| CAS Number | 1220027-23-5 |
These identifiers ensure unambiguous identification of the compound across various chemical databases and research platforms, facilitating accurate data retrieval and exchange among scientists .
Structural Analysis
The molecular structure of 3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride consists of three key components: a substituted phenyl ring, a pyrrolidine heterocycle, and the hydrochloride salt formation.
Molecular Structure Components
The structural features of this compound can be broken down into the following key elements:
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A phenyl ring substituted with:
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A bromine atom at the 4-position
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A methyl group at the 3-position
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An oxygen atom (phenoxy linkage) at the 1-position
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A pyrrolidine ring (five-membered nitrogen-containing heterocycle) connected to the phenoxy oxygen at the 3-position of the pyrrolidine
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A hydrochloride salt formation at the pyrrolidine nitrogen
This arrangement creates a unique chemical entity with specific physicochemical properties and potential biological activities determined by the spatial configuration and electronic distribution across the molecule .
Comparison with Parent Compound
The parent compound, 3-(4-Bromo-3-methylphenoxy)pyrrolidine (without the hydrochloride), has a molecular weight of 256.14 g/mol and formula C₁₁H₁₄BrNO . The conversion to the hydrochloride salt introduces several important modifications:
| Feature | Parent Compound | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₁H₁₄BrNO | C₁₁H₁₅BrClNO |
| Molecular Weight | 256.14 g/mol | 292.60 g/mol |
| Water Solubility | Lower | Higher |
| Stability | Moderate | Enhanced |
| Nitrogen Status | Free base | Protonated |
The addition of the hydrochloride moiety significantly alters the compound's physicochemical properties, particularly improving its water solubility and stability in pharmaceutical formulations, which is a common rationale for preparing active pharmaceutical ingredients as hydrochloride salts .
Analytical Characterization
The analytical characterization of 3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride is crucial for confirming its identity, purity, and structural integrity in research settings.
Spectroscopic Analysis
Standard analytical techniques for characterization would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show distinctive patterns for:
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Aromatic protons of the phenyl ring
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Methyl group protons
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Pyrrolidine ring protons
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¹³C NMR would confirm carbon framework
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Mass Spectrometry:
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Expected molecular ion peak at m/z consistent with the formula
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Characteristic fragmentation pattern including bromine isotope distribution
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Infrared Spectroscopy:
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Characteristic absorption bands for:
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N-H stretching (from protonated amine)
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C-O stretching (phenoxy linkage)
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C-Br stretching
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These analytical data would provide definitive confirmation of the compound's structure and purity .
| Feature | 3-(4-Bromo-3-methylphenoxy)pyrrolidine HCl | 3-(4-Bromo-2-propylphenoxy)pyrrolidine HCl |
|---|---|---|
| Molecular Weight | 292.60 g/mol | 320.65 g/mol |
| Alkyl Substituent | Methyl at 3-position | Propyl at 2-position |
| Potential Lipophilicity | Lower | Higher |
| Steric Influence | Less | More |
These structural variations can significantly impact biological activity, metabolic stability, and pharmacokinetic properties, making comparative studies between these compounds valuable for pharmaceutical research .
Future Research Directions
The continued investigation of 3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride may focus on several promising research avenues:
Structure-Activity Relationship Studies
Further research could explore:
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Modifications to the phenyl ring substituents
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Alterations of the pyrrolidine ring
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Development of related compounds with enhanced biological activity
Biological Evaluation
Potential biological assessments could include:
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Receptor binding assays
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Cell-based functional studies
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Evaluation of pharmacokinetic properties
Synthetic Methodology Development
Improved synthetic routes might focus on:
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More efficient coupling strategies
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Stereoselective synthesis methods
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Green chemistry approaches to reduce environmental impact
These research directions would contribute to a deeper understanding of this compound's properties and potential applications in pharmaceutical research and development .
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